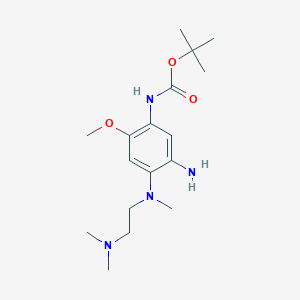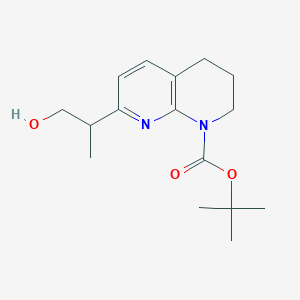![molecular formula C10H8Cl3N3O B11833644 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol CAS No. 88404-46-0](/img/structure/B11833644.png)
2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a quinazoline ring substituted with three chlorine atoms and an ethanolamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol typically involves the reaction of 2,6,8-trichloroquinazoline with ethanolamine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanolamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to yield partially or fully reduced derivatives.
Substitution: The chlorine atoms on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanolamine group can yield 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]acetaldehyde or 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]acetic acid .
Aplicaciones Científicas De Investigación
2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The ethanolamine group may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-(7-Chloroquinolin-4-ylamino)pentyl)(ethyl)amino]ethanol: This compound has a similar structure but with different substituents on the quinazoline ring.
2-(4-Fluorophenyl)ethan-1-amine: Another compound with a similar ethanolamine group but different aromatic ring structure.
Uniqueness
2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol is unique due to the presence of three chlorine atoms on the quinazoline ring, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research applications .
Propiedades
Número CAS |
88404-46-0 |
|---|---|
Fórmula molecular |
C10H8Cl3N3O |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
2-[(2,6,8-trichloroquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H8Cl3N3O/c11-5-3-6-8(7(12)4-5)15-10(13)16-9(6)14-1-2-17/h3-4,17H,1-2H2,(H,14,15,16) |
Clave InChI |
XVSQFAAJHJLKOD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)NCCO)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one](/img/structure/B11833567.png)

![(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833575.png)
![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)





![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
